molecular formula C18H12ClFN2O4S B2736494 N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide CAS No. 306977-59-3

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2736494
CAS No.: 306977-59-3
M. Wt: 406.81
InChI Key: WHJDDVUCWAZLDG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, substituted with various functional groups including chloro, methyl, fluoro, and nitro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Functionalization: The thiophene ring is then functionalized with the desired substituents

    Amidation: The final step involves the formation of the carboxamide group by reacting the functionalized thiophene with 3-chloro-2-methylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of chloro or fluoro groups with nucleophiles.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide can be compared with other thiophene carboxamides, such as:

  • N-(3-chlorophenyl)-3-(4-fluorophenoxy)thiophene-2-carboxamide
  • N-(2-methylphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

These compounds share similar structural features but differ in the specific substituents on the thiophene ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. The unique combination of chloro, methyl, fluoro, and nitro groups in this compound may confer distinct properties that make it particularly valuable for certain research or industrial purposes.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S/c1-10-12(19)3-2-4-13(10)21-18(23)17-16(7-8-27-17)26-15-6-5-11(20)9-14(15)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDDVUCWAZLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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